molecular formula C26H20O6 B12579305 2H-1-Benzopyran-2-one, 4-methyl-7,8-bis(2-oxo-2-phenylethoxy)- CAS No. 185453-44-5

2H-1-Benzopyran-2-one, 4-methyl-7,8-bis(2-oxo-2-phenylethoxy)-

Cat. No.: B12579305
CAS No.: 185453-44-5
M. Wt: 428.4 g/mol
InChI Key: NAWWQAUDQUILLK-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 4-methyl-7,8-bis(2-oxo-2-phenylethoxy)- is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes two phenylethoxy groups attached to the benzopyran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 4-methyl-7,8-bis(2-oxo-2-phenylethoxy)- typically involves multiple steps. One common method is the Knoevenagel condensation followed by intramolecular cyclization. The reaction conditions often require the use of a base such as piperidine or pyridine and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as Lewis acids may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-methyl-7,8-bis(2-oxo-2-phenylethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2H-1-Benzopyran-2-one, 4-methyl-7,8-bis(2-oxo-2-phenylethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for treating diseases related to oxidative stress.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-methyl-7,8-bis(2-oxo-2-phenylethoxy)- involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. It may also interact with enzymes and receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 4-methyl-7,8-bis(2-oxo-2-phenylethoxy)- is unique due to its dual phenylethoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

185453-44-5

Molecular Formula

C26H20O6

Molecular Weight

428.4 g/mol

IUPAC Name

4-methyl-7,8-diphenacyloxychromen-2-one

InChI

InChI=1S/C26H20O6/c1-17-14-24(29)32-25-20(17)12-13-23(30-15-21(27)18-8-4-2-5-9-18)26(25)31-16-22(28)19-10-6-3-7-11-19/h2-14H,15-16H2,1H3

InChI Key

NAWWQAUDQUILLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2OCC(=O)C3=CC=CC=C3)OCC(=O)C4=CC=CC=C4

Origin of Product

United States

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